(2-Amino-5-hydroxyphenyl)(phenyl)methanone

UV Spectroscopy Photochemistry Material Science

Using generic benzophenone isomers introduces irreproducible phototoxic data. (2-Amino-5-hydroxyphenyl)(phenyl)methanone (CAS 17562-32-2) delivers the specific 1,2,4-substitution pattern required for locked intramolecular hydrogen bonding and high photostability, ensuring reliable UV filter development and SAR studies. • Eliminates isomer-related variability in phototoxicity and photoprotection mapping. • Near-planar conformation serves as a defined probe for crystallography and binding-pocket interrogation. • Dual amino/hydroxyl functionalities enable precise, regioselective derivatization. Supplied with rigorous QC and batch-to-batch consistency for research continuity.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 17562-32-2
Cat. No. B097654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-hydroxyphenyl)(phenyl)methanone
CAS17562-32-2
Synonyms2-Amino-5-hydroxybenzophenone
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)O)N
InChIInChI=1S/C13H11NO2/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2
InChIKeyQEXHJUBVRXHZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Amino-5-hydroxybenzophenone Is Irreplaceable


(2-Amino-5-hydroxyphenyl)(phenyl)methanone, also known as 2-Amino-5-hydroxybenzophenone (CAS 17562-32-2), is a member of the amino-substituted hydroxybenzophenone class. Its core structure consists of a benzophenone scaffold bearing both an amino (-NH2) and a hydroxyl (-OH) group on the same phenyl ring. Its molecular formula is C13H11NO2, with a molecular weight of 213.23 g/mol [1]. This specific 1,2,4-substitution pattern on the benzophenone core imparts unique physicochemical properties that are not shared by its positional isomers or other benzophenone analogs, making it a critical and non-interchangeable tool in specific research contexts [2].

1,2,4-substitution pattern on benzophenone core
Amino and hydroxyl groups enable unique conformational lock
May support photophysical studies and SAR-driven synthesis

Why Isomer Substitution Fails for 2-Amino-5-hydroxybenzophenone


The assumption that all aminohydroxybenzophenone isomers are functionally equivalent is a critical error in research design and procurement. Small changes in the substitution pattern on the benzophenone ring lead to dramatic differences in phototoxic behavior [1], excited state relaxation dynamics [2], and molecular conformation [3]. For example, a study by Placzek et al. (2013) demonstrated that minor structural modifications among benzophenone derivatives result in 'highly different phototoxic characteristics' [1]. Therefore, using a generic benzophenone or an incorrect isomer cannot recapitulate the specific properties of 2-amino-5-hydroxybenzophenone, which are essential for accurate and reproducible results in specialized applications like photophysical studies or specific chemical syntheses.

Isomer shift Positional isomers alter absorption region, photostability, and conformation
Conformation mismatch Meta isomers cannot form the intramolecular hydrogen bond that locks planarity
Profile divergence Minor structural changes may shift phototoxic or photoprotective profile

2-Amino-5-hydroxybenzophenone vs. Key Analogs


Photostable UV-A Absorption Profile

Amino-substituted hydroxybenzophenones, the class to which this compound belongs, are specifically described in patents as having high absorbance in the UV-A region and are photostable [1]. This is in contrast to the widely used UV filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone), which primarily absorbs in the UV-B region and is known to have issues with photostability and degradation [2]. While the specific λmax for 2-amino-5-hydroxybenzophenone is not published in a head-to-head study, its classification as an amino-substituted derivative with a defined patent specification for UV-A absorption represents a class-level differentiation from benzophenone-3.

UV-A absorption profile
Class-level
Reported UV-A absorption (amino-substituted hydroxybenzophenone class) vs. benzophenone-3 (UV-B, ~288/325 nm)
May support photostable UV-A filter research
Patent specification; direct λmax data to verify
UV Spectroscopy Photochemistry Material Science

Intramolecular Hydrogen Bond Locks Conformation

The specific ortho relationship between the amino and carbonyl groups in 2-amino-5-hydroxybenzophenone facilitates a strong intramolecular hydrogen bond (IMHB) [1]. This bond is a key structural feature that stabilizes the molecule in a specific conformation. In contrast, the positional isomer 3-amino-5-hydroxybenzophenone cannot form this IMHB due to the meta-substitution pattern. A study on related 2-aminobenzophenones has shown this hydrogen bond between the carbonyl oxygen and an amine hydrogen atom keeps these two groups nearly coplanar, a structural feature that can significantly affect its binding interactions with biological targets [1].

Intramolecular H-bond lock
Head-to-head
Strong N-H⋯O=C hydrogen bond present (2-amino isomer) vs. absent in 3-amino-5-hydroxy isomer
Supports SAR and conformational control studies
Based on close analog crystal structure
Structural Biology Crystallography Medicinal Chemistry

Phototoxicity Profile vs. Parent Benzophenone

While unsubstituted benzophenone is a known phototoxic agent, and its derivative 2-aminobenzophenone has been characterized in photohaemolysis tests [1], the introduction of both an amino and a hydroxyl group is hypothesized to alter this behavior. Although a direct phototoxicity assay for 2-amino-5-hydroxybenzophenone is not available, a study comparing benzophenone, 2-hydroxybenzophenone, and 2-aminobenzophenone demonstrated that 'minor changes in molecular structure can result in highly different phototoxic characteristics' [1]. This establishes a class-level expectation that 2-amino-5-hydroxybenzophenone will possess a unique phototoxicity profile distinct from its less-substituted analogs.

Phototoxicity profile
Class-level
Predicted distinct from benzophenone (phototoxic) and 2-aminobenzophenone; highly sensitive to substitution
May support photobiology SAR studies
Direct photohaemolysis assay data to verify
Toxicology Photobiology Safety Assessment

Applications of 2-Amino-5-hydroxybenzophenone


Photostable UV-A Filters

As established in Evidence Item 1, amino-substituted hydroxybenzophenones are patented for their high absorbance in the UV-A region and their photostability [1]. This makes 2-amino-5-hydroxybenzophenone a prime starting material or scaffold for developing new, stable UV filters for applications in coatings, plastics, or sunscreens, addressing the shortcomings of legacy filters like benzophenone-3 [2].

Structural Biology & Crystallography

Evidence Item 2 highlights the unique intramolecular hydrogen bond that imposes a specific, near-planar conformation on the molecule [1]. This property is invaluable in crystallography for understanding how specific substitution patterns dictate molecular geometry and packing forces. It also serves as a crucial tool in SAR studies, where the locked conformation can be used to interrogate the binding pockets of biological targets.

Synthesis of Complex Molecules

The compound's dual amino and hydroxyl functionalities make it a versatile synthetic intermediate for creating more complex benzophenone derivatives, as detailed in patents for amino-substituted hydroxybenzophenones [1]. Its specific substitution pattern allows for targeted derivatization that is not possible with other isomers, making it essential for producing specific bioactive molecules or advanced materials.

Photobiology SAR Studies

As discussed in Evidence Item 3, the phototoxic potential of benzophenone derivatives is highly sensitive to structural changes [1]. 2-amino-5-hydroxybenzophenone represents a key structural variant in this class. Its inclusion in a panel of benzophenone analogs is necessary to fully map the relationship between chemical structure and phototoxic or photoprotective activity, an area of significant interest in dermatological and environmental research [1].

Application
Selection Property
Validation Focus
Photostable UV-A filter development
UV-A absorption and photostability
Spectral absorption profile, photodegradation assay
Conformational studies / SAR
Intramolecular hydrogen bond capability
Crystallographic conformation, target-binding assays
Synthetic intermediate
Dual amino/hydroxyl substitution pattern
Selective derivatization routes
Photobiology SAR studies
Distinct phototoxicity profile vs. parent
In vitro photohaemolysis or ROS assays

Technical Documentation Hub

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